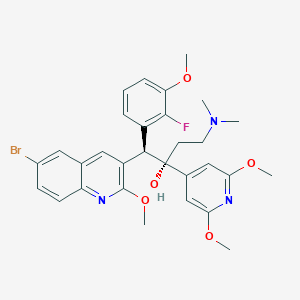![molecular formula C26H25ClN2O2 B611243 3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol CAS No. 1021912-42-4](/img/structure/B611243.png)
3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring substituted with a 3,5-dimethylphenyl group and a 7-chloro group. It also has a 4-aminopropoxy group attached to the quinoline ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 432.94 and a molecular formula of C26H25ClN2O2 .Wissenschaftliche Forschungsanwendungen
Somatostatin sst2 Receptor Agonist
TC-G1003 is a high affinity somatostatin sst2 receptor agonist . The somatostatin sst2 receptor is a G protein-coupled receptor that inhibits the release of numerous secondary hormones by binding to high-affinity G-protein-coupled somatostatin receptors. This makes TC-G1003 potentially useful in the study of hormone regulation .
Inhibition of Growth Hormone Secretion
TC-G1003 has been shown to inhibit growth hormone secretion . This could make it a valuable tool in the study of growth hormone regulation and related disorders .
Attenuation of Ocular Neovascular Lesions
Research has shown that TC-G1003 can attenuate laser-induced ocular neovascular lesion size in rats . This suggests potential applications in the treatment or study of ocular diseases characterized by abnormal blood vessel growth .
Cell Culture Research
TC-G1003 could be used in cell culture research. For example, it could be used to study the effects of somatostatin sst2 receptor activation on cell growth and differentiation .
Neuronal Differentiation
Advanced TC, which may include TC-G1003, supports neuronal differentiation by retinoic acid induction and long-term cultivation of neuronal cells . This suggests potential applications in neuroscience research .
Stem Cell Research
Given its effects on cell growth and differentiation, TC-G1003 could be used in stem cell research. It could be used to study the effects of somatostatin sst2 receptor activation on stem cell maintenance and differentiation .
Wirkmechanismus
Target of Action
TC-G1003, also known as sst2 Receptor agonist-1 or 3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol, is a high affinity somatostatin sst2 receptor agonist . The primary target of TC-G1003 is the somatostatin receptor subtype 2 (sst2). This receptor is expressed in various cell types, including pituitary somatotrophic cells, where it mediates the inhibition of growth hormone secretion .
Mode of Action
TC-G1003 acts as an agonist to the sst2 receptor. By binding to this receptor, it inhibits the secretion of growth hormone and attenuates laser-induced ocular neovascular lesion size in rats . This interaction between TC-G1003 and the sst2 receptor leads to changes in the cellular functions of the cells expressing this receptor.
Biochemical Pathways
The interaction of TC-G1003 with the sst2 receptor affects the biochemical pathways related to growth hormone secretion. The binding of TC-G1003 to the sst2 receptor inhibits the release of growth hormone, which in turn influences the insulin-like growth factor 1 (IGF-1) secretion from the liver . This can have downstream effects on various physiological processes, including growth and metabolism.
Result of Action
The primary result of TC-G1003’s action is the inhibition of growth hormone secretion. This can lead to a decrease in the production of IGF-1, a hormone that plays a crucial role in body growth and development . Additionally, TC-G1003 has been shown to attenuate laser-induced ocular neovascular lesion size in rats , suggesting potential therapeutic applications in conditions related to abnormal vascular growth.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(3-aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)quinolin-6-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2/c1-16-9-17(2)11-19(10-16)23-15-29-25-14-24(27)21(18-5-3-6-20(30)12-18)13-22(25)26(23)31-8-4-7-28/h3,5-6,9-15,30H,4,7-8,28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGVWEMSSIKHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C3=CC(=C(C=C3N=C2)Cl)C4=CC(=CC=C4)O)OCCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)
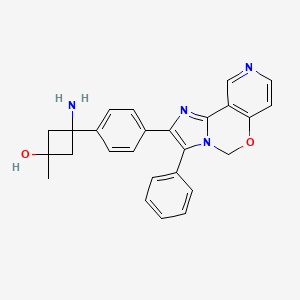
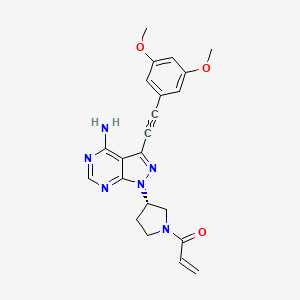

![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)
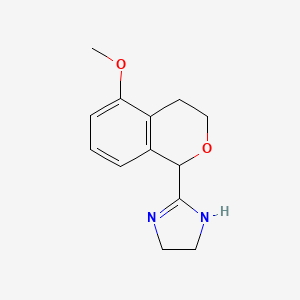
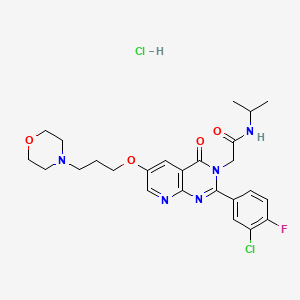
![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)
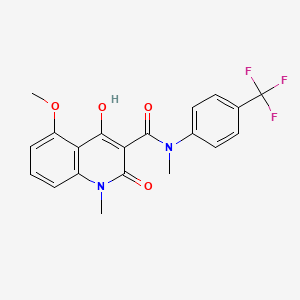
![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)
![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)
